C28H23ClFN3O5
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Overview
Description
The compound with the molecular formula C28H23ClFN3O5 Loratadine . It is a second-generation tricyclic antihistamine used to treat allergies. Loratadine is known for its long-lasting effects and minimal sedative properties compared to first-generation antihistamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through a multi-step process. One common method involves the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydride . The reaction is typically carried out in a solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common but can be used to modify specific functional groups.
Substitution: Halogenation and other substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like can be used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Halogenated derivatives: Formed through substitution reactions.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antihistamine activity and structure-activity relationships.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in clinical studies for treating allergic conditions such as rhinitis and urticaria.
Industry: Employed in the formulation of various pharmaceutical products.
Mechanism of Action
Loratadine exerts its effects by selectively inhibiting histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and redness. The compound does not cross the blood-brain barrier significantly, which minimizes sedative effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Fexofenadine: Known for its non-sedative properties and used for similar indications.
Desloratadine: The active metabolite of Loratadine with enhanced potency.
Uniqueness
Loratadine is unique due to its long-lasting effects and minimal sedative properties. It is also metabolized to Desloratadine, which contributes to its prolonged action .
Properties
Molecular Formula |
C28H23ClFN3O5 |
---|---|
Molecular Weight |
535.9 g/mol |
IUPAC Name |
(3aR,6aS)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-[(4-fluorophenyl)methyl]-5'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C28H23ClFN3O5/c1-13-8-17-24(18(29)9-13)31-27(38)28(17)23-22(19(32-28)10-15-4-7-20(34)21(35)11-15)25(36)33(26(23)37)12-14-2-5-16(30)6-3-14/h2-9,11,19,22-23,32,34-35H,10,12H2,1H3,(H,31,38)/t19?,22-,23+,28?/m1/s1 |
InChI Key |
ORQUMGLKNGRRGD-QAAHARMDSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=O)C23[C@H]4[C@@H](C(N3)CC5=CC(=C(C=C5)O)O)C(=O)N(C4=O)CC6=CC=C(C=C6)F |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=O)C23C4C(C(N3)CC5=CC(=C(C=C5)O)O)C(=O)N(C4=O)CC6=CC=C(C=C6)F |
Origin of Product |
United States |
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